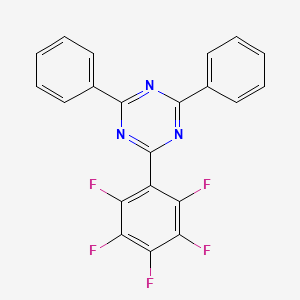
3-Methylisoquinoline-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylisoquinoline-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of isoquinoline, which is a structural isomer of quinoline. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline . Another method involves the Bischler–Napieralski reaction, where a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves the selective extraction of coal tar, exploiting the basicity differences between isoquinoline and quinoline . Fractional crystallization of the acid sulfate is then used to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminium hydride (LiAlH) are typically used.
Substitution: Reagents like bromine (Br) or nitric acid (HNO) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylisoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Methylisoquinoline-5-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interact with DNA, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
- 3-Methylisoquinoline
- 6-Methylquinoline
- 3-Methylquinoline
- Isoquinoline-3-carbaldehyde
- Quinaldine
- Quinoline
Comparison: 3-Methylisoquinoline-5-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the isoquinoline ring. This combination of functional groups imparts distinct reactivity and properties compared to its analogs, making it a valuable compound for various chemical and biological applications .
Eigenschaften
Molekularformel |
C11H9NO |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
3-methylisoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-5-11-9(6-12-8)3-2-4-10(11)7-13/h2-7H,1H3 |
InChI-Schlüssel |
JMUYEEDGEJKEDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC=C2C=O)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)



![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)




